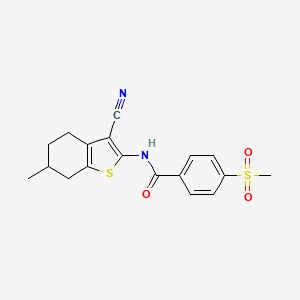![molecular formula C19H19N3O7S B6481350 3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896286-29-6](/img/structure/B6481350.png)
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzamide group linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group and a methanesulfonyl group[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl .... Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring[_{{{CITATION{{{1{3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ...](https://www.benchchem.com/zh/product/b6481350). One common approach is the cyclodehydration of hydrazides, which involves reacting a suitable hydrazide with a carboxylic acid derivative under acidic conditions[{{{CITATION{{{1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl .... The resulting intermediate is then further reacted with a trimethoxyphenyl derivative to introduce the 3,4,5-trimethoxyphenyl group[{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl .... The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to maintaining the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ....
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ....
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ....
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ....
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl ....
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl .... Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity effects, including anti-cancer properties by inhibiting tubulin.
Medicine
In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
In industry, this compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of high-value chemicals.
Mechanism of Action
The mechanism by which 3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group, in particular, plays a crucial role in its bioactivity by binding to and inhibiting tubulin, a protein involved in cell division. This inhibition disrupts the normal function of cancer cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenyl derivatives: : These compounds share the trimethoxyphenyl group and exhibit similar bioactivity effects.
Benzamide derivatives: : Compounds containing the benzamide group are structurally similar and may have comparable biological activities.
Uniqueness
What sets 3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide apart from other similar compounds is its unique combination of functional groups[_{{{CITATION{{{_1{3-methanesulfonyl-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl .... The presence of both the methanesulfonyl and oxadiazole rings contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
3-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-26-14-9-12(10-15(27-2)16(14)28-3)18-21-22-19(29-18)20-17(23)11-6-5-7-13(8-11)30(4,24)25/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRIIDHPPZLRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)
![N-[(2E)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide](/img/structure/B6481288.png)
![ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6481289.png)
![3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B6481301.png)
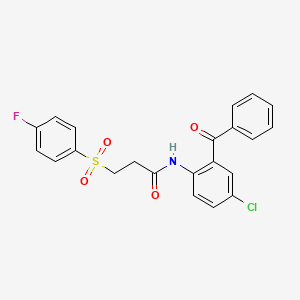
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B6481317.png)
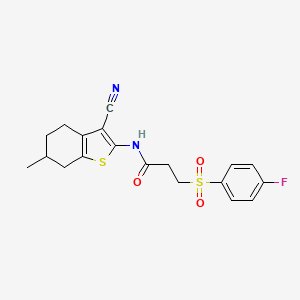
![N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481335.png)
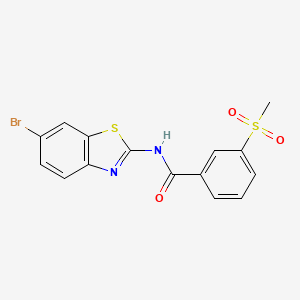
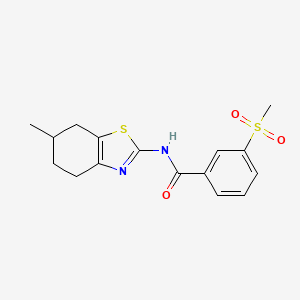
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481354.png)
![N-[(2E)-4-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide](/img/structure/B6481362.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B6481378.png)
